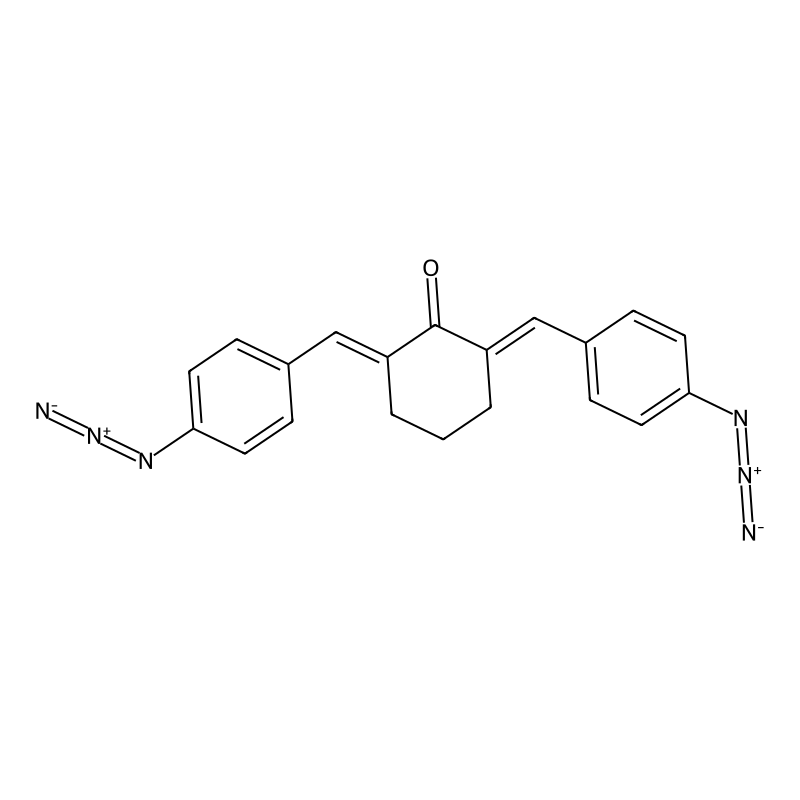

2,6-Bis(4-azidobenzylidene)cyclohexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization:

2,6-Bis(4-azidobenzylidene)cyclohexanone is a well-known organic compound synthesized through the condensation reaction between cyclohexanedione and 4-azidobenzaldehyde. [, ] The resulting product possesses a symmetrical structure with two azide groups attached to the benzene rings and a cyclohexanone core. [, ] Various characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. [, ]

Potential Applications:

Research suggests that 2,6-Bis(4-azidobenzylidene)cyclohexanone might hold potential in several scientific research areas, including:

Photochemistry

The azide groups within the molecule exhibit photosensitive properties, making it a potential candidate for studying light-induced reactions and developing photoresponsive materials. []

Organic Materials Science

The combination of the aromatic rings and the cyclohexanone core could contribute to interesting electronic and structural properties, potentially leading to applications in organic electronics or the development of novel functional materials. []

Bioconjugation

The azide functionality can participate in click chemistry reactions, enabling the conjugation of the molecule with biomolecules like antibodies or peptides. This property could be useful for creating targeted drug delivery systems or bioimaging probes.

2,6-Bis(4-azidobenzylidene)cyclohexanone is a chemical compound characterized by its unique structure, which includes two azide functional groups attached to a cyclohexanone backbone. Its molecular formula is CHNO, and it is recognized for its role in various biochemical and industrial applications, particularly as a photosensitizer in photoresist materials. The presence of azide groups makes it reactive, allowing it to participate in a range of

Currently, there is no documented information on the specific mechanism of action of BBC in any biological system.

- Photolysis: Upon exposure to ultraviolet light, the azide groups can decompose to form highly reactive nitrenes. This reaction is crucial in applications involving photoresists where light exposure leads to polymerization processes.

- Thermal Reactions: While thermally stable under normal conditions, 2,6-Bis(4-azidobenzylidene)cyclohexanone can degrade at elevated temperatures (above 60°C), resulting in various by-products.

Types of Reactions- Photolysis: Induced by ultraviolet light.

- Thermal Decomposition: Occurs at high temperatures.

Major Products Formed- From Photolysis: Nitrenes are the primary products.

- From Thermal Reactions: Various by-products depending on conditions and reactants present.

- From Photolysis: Nitrenes are the primary products.

- From Thermal Reactions: Various by-products depending on conditions and reactants present.

2,6-Bis(4-azidobenzylidene)cyclohexanone exhibits significant biological activity primarily due to its ability to interact with biomolecules. It can form covalent bonds with proteins and other cellular components through the formation of nitrenes, leading to alterations in cellular signaling pathways and metabolic processes. This compound has been shown to influence gene expression and cellular metabolism, making it relevant in biochemical research and potential therapeutic applications.

The synthesis of 2,6-Bis(4-azidobenzylidene)cyclohexanone typically involves the following steps:

- Condensation Reaction: Cyclohexanone is reacted with 4-azidobenzaldehyde under basic conditions.

- Solvent Choice: Common solvents include ethanol or methanol.

- Base Utilization: Sodium hydroxide or potassium hydroxide is often used to facilitate the reaction.

- Purification: The product is purified through recrystallization.

This method can be scaled for industrial production by optimizing reaction conditions such as temperature and solvent choice while ensuring quality control measures are adhered to .

2,6-Bis(4-azidobenzylidene)cyclohexanone finds applications across various fields:

- Photosensitive Materials: Widely used in photoresists for photolithography processes in semiconductor manufacturing.

- Biochemical Research: Utilized in studies involving protein interactions and cellular processes due to its reactivity with biomolecules.

- Polymer Chemistry: Serves as a precursor for synthesizing novel polymers through cross-linking reactions initiated by light exposure .

Studies on the interactions of 2,6-Bis(4-azidobenzylidene)cyclohexanone with biological molecules have revealed its capacity to modify proteins and nucleic acids through covalent bonding. This interaction can lead to significant changes in protein functionality and cellular behavior, making it a valuable tool for probing biological systems and developing new therapeutic strategies.

Several compounds share structural or functional similarities with 2,6-Bis(4-azidobenzylidene)cyclohexanone. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Azidobenzaldehyde | Contains one azide group | Used as a precursor in organic synthesis |

| 4-Azidobenzyl alcohol | Contains one azide group | Soluble in water; used in bioconjugation studies |

| 1,3-Diphenylurea | No azide groups; similar reactivity | Exhibits different biological activities |

| Azidoacetophenone | Contains one azide group | Known for its use in click chemistry |

Uniqueness of 2,6-Bis(4-azidobenzylidene)cyclohexanone

The uniqueness of 2,6-Bis(4-azidobenzylidene)cyclohexanone lies in its dual azide functionality combined with a cyclohexanone framework. This configuration enhances its reactivity compared to similar compounds and broadens its applicability in both industrial and biological contexts. Its ability to undergo multiple types of reactions makes it particularly valuable for diverse applications ranging from materials science to biochemistry .

Reaction with 4-Azidobenzaldehyde

The synthesis of 2,6-Bis(4-azidobenzylidene)cyclohexanone primarily employs the Claisen-Schmidt condensation reaction between cyclohexanone and 4-azidobenzaldehyde [2]. This classical approach represents the most widely documented synthetic route for producing this azide-containing compound.

The fundamental reaction involves the nucleophilic attack of the enolate ion of cyclohexanone on the carbonyl carbon of 4-azidobenzaldehyde, followed by elimination of water to form the α,β-unsaturated ketone product [2]. The stoichiometric requirements typically involve a 1:2 molar ratio of cyclohexanone to 4-azidobenzaldehyde to ensure complete bis-substitution at the 2 and 6 positions of the cyclohexanone ring [2].

Solvent selection plays a critical role in reaction success. Aliphatic alcohols containing 1-4 carbon atoms serve as the preferred reaction medium, with ethanol and methanol demonstrating optimal performance [2] [3]. Alternative solvents including diethyl ether, tetrahydrofuran, anisole, and polar aprotic solvents such as dimethylformamide have also been employed, though with varying degrees of effectiveness [2].

Temperature control during the condensation reaction is essential for achieving high yields while maintaining product integrity. The reaction is typically conducted at temperatures ranging from room temperature to the boiling point of the chosen solvent [2]. Lower temperatures, particularly up to approximately 50°C, are generally preferred when employing protected 4-aminobenzaldehyde derivatives to prevent premature deprotection [2].

Reaction time varies significantly depending on the specific conditions employed. When using unprotected 4-aminobenzaldehyde as a precursor, reaction times of 2-24 hours are typically required for completion [2]. Longer reaction times are generally necessary for reactions involving unprotected amino groups, while protected derivatives often proceed more rapidly [2].

Catalyst Optimization

The selection and optimization of catalytic systems represents a crucial aspect of the synthetic methodology for 2,6-Bis(4-azidobenzylidene)cyclohexanone. Various basic and acidic catalysts have been investigated to enhance reaction efficiency and product yield.

Alkaline condensing agents constitute the primary catalytic approach for this transformation. Alkali metal hydroxides, particularly sodium hydroxide and potassium hydroxide, serve as the most commonly employed catalysts [2] [4]. Aqueous sodium hydroxide solutions containing 20-60 grams of sodium hydroxide per 100 milliliters of solution represent the preferred catalytic system [2].

The concentration of sodium hydroxide significantly influences both reaction rate and product selectivity. Research has demonstrated that optimal catalyst concentrations exist within specific ranges, with excessive catalyst concentrations potentially leading to side reactions or product degradation [3]. The basic conditions facilitate enolate formation from cyclohexanone, which subsequently acts as the nucleophile in the condensation reaction [5].

Alternative basic catalysts have been explored to improve reaction conditions or address specific synthetic challenges. Alkali metal alcoholates represent viable alternatives to hydroxide-based systems [2]. Potassium fluoride supported on various solid supports, including molecular sieves and alumina, has demonstrated effectiveness in related benzylidene cyclohexanone syntheses [4].

Acid-catalyzed approaches, while less common for this specific transformation, have been investigated for related condensation reactions. Titanium-based catalysts, including titanium trichloride triflate (TiCl₃(SO₃CF₃)), have shown promise in aldol condensations of cyclohexanone with aromatic aldehydes under mild conditions [6]. These catalysts offer the advantage of room temperature operation and excellent yields, though their application to azide-containing substrates requires careful evaluation.

Organic base catalysts, such as piperidine, have been employed in specific synthetic protocols. These catalysts can provide enhanced selectivity and milder reaction conditions compared to inorganic bases . The choice of organic versus inorganic catalysts often depends on the specific substrate requirements and desired reaction conditions.

Alternative Synthetic Routes

Beyond the classical condensation approach, several alternative synthetic methodologies have been developed to access 2,6-Bis(4-azidobenzylidene)cyclohexanone. These methods offer advantages in terms of reaction time, environmental considerations, or specific synthetic requirements.

Microwave-assisted organic synthesis (MAOS) represents a significant advancement in the preparation of benzylidene cyclohexanone derivatives [8]. This approach dramatically reduces reaction times while maintaining high product yields. Research has demonstrated that microwave heating can complete condensation reactions in as little as 2 minutes, compared to several hours required for conventional heating methods [8].

The microwave approach involves mixing cyclohexanone with the appropriate aromatic aldehyde in an acidic medium under microwave irradiation [8]. The rapid heating and improved mass transfer characteristics of microwave synthesis contribute to enhanced reaction efficiency. This method is particularly attractive for large-scale synthesis due to its reduced energy consumption and shorter reaction times [8].

Mechanochemical synthesis approaches have gained attention as environmentally friendly alternatives to solution-phase reactions. These solid-state reactions can proceed without solvents or with minimal solvent use, reducing environmental impact and simplifying purification procedures. Ball milling and grinding techniques have been applied to related condensation reactions with promising results.

Modified condensation routes involving alternative aldehyde sources or reaction sequences have been explored. These approaches may involve the in situ generation of 4-azidobenzaldehyde from precursor compounds or the use of alternative azide-containing building blocks. Such methods can be advantageous when 4-azidobenzaldehyde is not readily available or when specific reaction conditions are required.

Click chemistry methodologies, particularly azide-alkyne cycloadditions, offer potential alternative routes to azide-containing compounds [9]. While not directly applicable to the formation of the benzylidene framework, these approaches may be useful for introducing azide functionality into preformed benzylidene structures or for creating related compounds with similar properties.

Purification Techniques

The purification of 2,6-Bis(4-azidobenzylidene)cyclohexanone requires careful consideration of the compound's properties and potential decomposition pathways. Multiple purification techniques are available, each with specific advantages and limitations.

Column chromatography represents the primary purification method for this compound [10]. Silica gel serves as the most commonly employed stationary phase, with various solvent systems used as mobile phases. The selection of appropriate eluent systems is critical for achieving effective separation of the desired product from starting materials and byproducts [10].

Typical eluent systems include gradients of hexane or petroleum ether with ethyl acetate [11]. The polarity of the mobile phase must be carefully optimized to achieve adequate separation while maintaining reasonable elution times [10]. Research has shown that solvent blends with dielectric constants between 5.66 and 6.08 provide optimal separation performance for related compounds [10].

The amount of silica gel used significantly impacts separation efficiency. Studies have demonstrated that increasing the column height (by adding more silica gel) improves separation performance and allows for better recovery of pure products [10]. Typical loading ratios range from 50:1 to 100:1 (silica gel to crude product by weight), depending on the complexity of the mixture.

Recrystallization serves as an important complementary purification technique. The choice of recrystallization solvent depends on the solubility characteristics of both the desired product and impurities [12]. Common recrystallization solvents include acetone, chloroform, and mixtures of polar and nonpolar solvents [12].

Temperature control during crystallization is essential for obtaining high-quality crystals with good purity. Slow cooling from elevated temperatures often produces better crystal quality than rapid precipitation. The crystallization process should be conducted under controlled conditions to prevent decomposition of the azide groups.

Solvent system optimization for chromatographic purification involves balancing separation efficiency with practical considerations such as solvent cost, toxicity, and environmental impact [10]. Recent research has focused on developing safer solvent alternatives to traditional chlorinated solvents, with heptane/ethyl acetate and heptane/methyl acetate blends showing particular promise [10] [13].

Scale-Up Considerations

The scale-up of 2,6-Bis(4-azidobenzylidene)cyclohexanone synthesis from laboratory to pilot or production scale requires careful attention to safety, heat transfer, and process control considerations. The presence of azide functional groups adds specific safety requirements that must be addressed throughout the scaling process.

Heat transfer characteristics change significantly during scale-up operations [14] [15]. The exothermic nature of condensation reactions means that heat generation may exceed heat removal capacity in larger reactors, potentially leading to temperature excursions and safety hazards [16]. Adequate cooling systems must be designed to handle the increased heat load while maintaining precise temperature control [17] [18].

Temperature control systems become increasingly critical at larger scales [17] [19]. The reaction temperature should be monitored continuously, with rapid response cooling capabilities available to prevent thermal runaway [17]. Multiple temperature measurement points may be necessary in larger reactors to ensure uniform temperature distribution throughout the reaction mass.

Process safety considerations are paramount when scaling azide-containing reactions [14] [15]. The explosive nature of organic azides requires special handling procedures and safety systems [20]. Emergency venting systems, explosion-proof equipment, and appropriate containment measures must be implemented [14].

Mixing and mass transfer characteristics change significantly with scale [21] [18]. Larger reactors may require more sophisticated agitation systems to ensure adequate mixing of reactants and uniform reaction conditions [18]. Poor mixing can lead to local concentration gradients that may affect product quality or create safety hazards.

The scaling approach should follow established protocols that limit scale increases to no more than three-fold per scaling step [17] [19]. This conservative approach allows for adequate evaluation of each scale while minimizing risks associated with large jumps in reaction size [19].

Equipment design considerations include the selection of appropriate reactor materials, agitation systems, and heat transfer equipment [22] [18]. The corrosive nature of some reaction components and the potential for azide decomposition must be considered in material selection.

Process analytical technology (PAT) implementation becomes increasingly important at larger scales [18]. Real-time monitoring of reaction progress, temperature, and other critical parameters enables better process control and early detection of deviations from normal operation [18].

Wetted Form Preparation (with ~30% Water)

The preparation and handling of 2,6-Bis(4-azidobenzylidene)cyclohexanone in its wetted form represents a critical safety consideration due to the explosive nature of dry azide compounds. The addition of approximately 30% water by weight significantly reduces the shock sensitivity and explosion risk associated with this material [23] [24] [25].

The wetted form is prepared by carefully controlling the water content during the final stages of synthesis or purification [23] [25]. This process involves adding the appropriate amount of water to achieve the target moisture content while ensuring homogeneous distribution throughout the material [23]. The final product contains approximately 30% water by weight, calculated on a dry weight basis [23] [24] [25].

Stability enhancement through controlled hydration serves multiple purposes beyond safety considerations [20]. The presence of water molecules can form hydrogen bonds with the compound, potentially stabilizing the crystal structure and reducing thermal decomposition rates [20]. This stabilization effect is particularly important for long-term storage and transportation of the material.

Storage conditions for the wetted form require careful environmental control [25] [20]. The material should be stored in cool, dark conditions to prevent thermal decomposition and photodegradation [25]. Temperature control is essential, with storage temperatures preferably maintained below 15°C [25]. Light sensitivity necessitates storage in opaque containers or light-protected environments [25].

Drying methods for converting the wetted form to the anhydrous material must be conducted under controlled conditions to prevent explosive decomposition [20]. Vacuum drying at reduced temperatures represents the safest approach for water removal [20]. The drying process should be conducted gradually, with continuous monitoring of temperature and pressure to prevent overheating.

Quality control procedures for wetted forms include verification of water content through appropriate analytical methods such as Karl Fischer titration or thermogravimetric analysis. The purity of the active compound should be determined on a dry weight basis to account for the water content [23] [25].

Handling procedures for wetted azide compounds require specialized training and equipment [20]. Personnel must be trained in the specific hazards associated with azide compounds and the proper handling techniques for wetted materials [20]. Appropriate personal protective equipment and emergency procedures must be established for all operations involving this material.

XLogP3

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids]

Pictograms

Flammable